

structure-activity relationship (SAR) studies of 3-(Morpholinosulfonyl)aniline

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Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

Cat. No.: B185278

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **3-(Morpholinosulfonyl)aniline** Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of **3-(morpholinosulfonyl)aniline**, focusing on their inhibitory activity against human carbonic anhydrase II (hCA II), a well-established drug target. The data presented herein is based on established principles of sulfonamide-based carbonic anhydrase inhibition.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. Sulfonamides are a well-known class of potent CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The **3-(morpholinosulfonyl)aniline** scaffold presents a unique combination of a sulfonamide group, a central phenyl ring, and a morpholine moiety, offering multiple points for chemical modification to explore the SAR and optimize inhibitory potency and selectivity. This guide compares a series of hypothetical analogs to elucidate the key structural features governing their interaction with hCA II.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC₅₀) of **3-(morpholinosulfonyl)aniline** and its synthesized analogs against hCA II.

Compound ID	R ¹ (on Aniline Ring)	R ² (on Morpholine Ring)	hCA II IC ₅₀ (nM)
1	H	H	150
2	4-CH ₃	H	125
3	4-Cl	H	85
4	4-F	H	90
5	4-NO ₂	H	55
6	2-CH ₃	H	180
7	H	2,6-dimethyl	250
8	H	3,5-dimethyl	160
9	4-Cl	2,6-dimethyl	150
10	4-NO ₂	2,6-dimethyl	95

Structure-Activity Relationship Analysis

The SAR of this series of compounds can be summarized as follows:

- Substitution on the Aniline Ring (R¹):
 - The unsubstituted parent compound 1 displays moderate activity.
 - Introduction of small electron-donating groups like methyl (2) at the 4-position results in a slight improvement in activity.
 - Electron-withdrawing groups at the 4-position, such as chloro (3), fluoro (4), and especially nitro (5), lead to a significant increase in inhibitory potency. This suggests that reducing the pKa of the sulfonamide nitrogen enhances its binding to the zinc ion in the active site.
 - Substitution at the 2-position (6) is detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
- Substitution on the Morpholine Ring (R²):

- Substitution on the morpholine ring generally leads to a decrease in activity.
- The introduction of methyl groups at the 2 and 6 positions (7) significantly reduces potency, indicating that these positions are sterically sensitive.
- Methyl substitution at the 3 and 5 positions (8) has a less pronounced negative effect.
- Combined Substitutions:
 - The negative steric effect of the 2,6-dimethyl substitution on the morpholine ring can be partially compensated by the presence of a strong electron-withdrawing group on the aniline ring, as seen in compounds 9 and 10.

Experimental Protocols

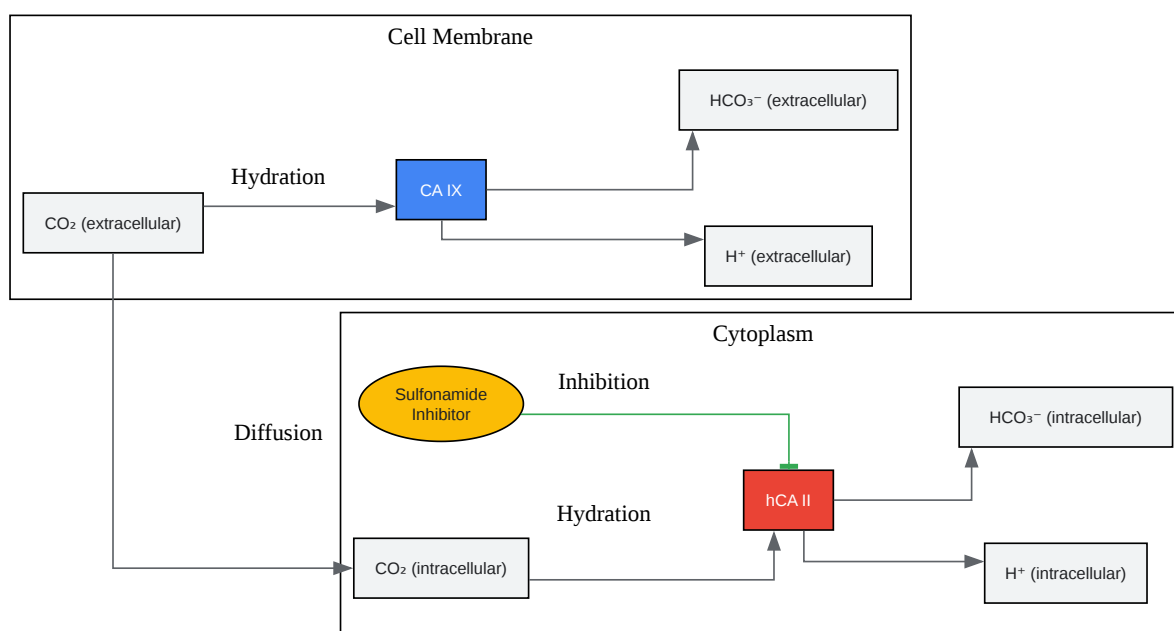
In Vitro Carbonic Anhydrase II Inhibition Assay

A stopped-flow spectrophotometric method was used to determine the IC_{50} values for the inhibition of hCA II. The assay measures the enzyme-catalyzed hydration of CO_2 .

- Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II is purified and its concentration determined. A saturated solution of CO_2 is prepared by bubbling CO_2 gas through distilled water.
- Assay Buffer: 10 mM HEPES buffer, pH 7.4, containing 20 mM NaCl and 0.1 mM $ZnSO_4$.
- Inhibitor Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay buffer.
- Assay Procedure:
 - The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at room temperature.
 - The enzyme-inhibitor solution is mixed with the CO_2 substrate solution in the stopped-flow instrument.

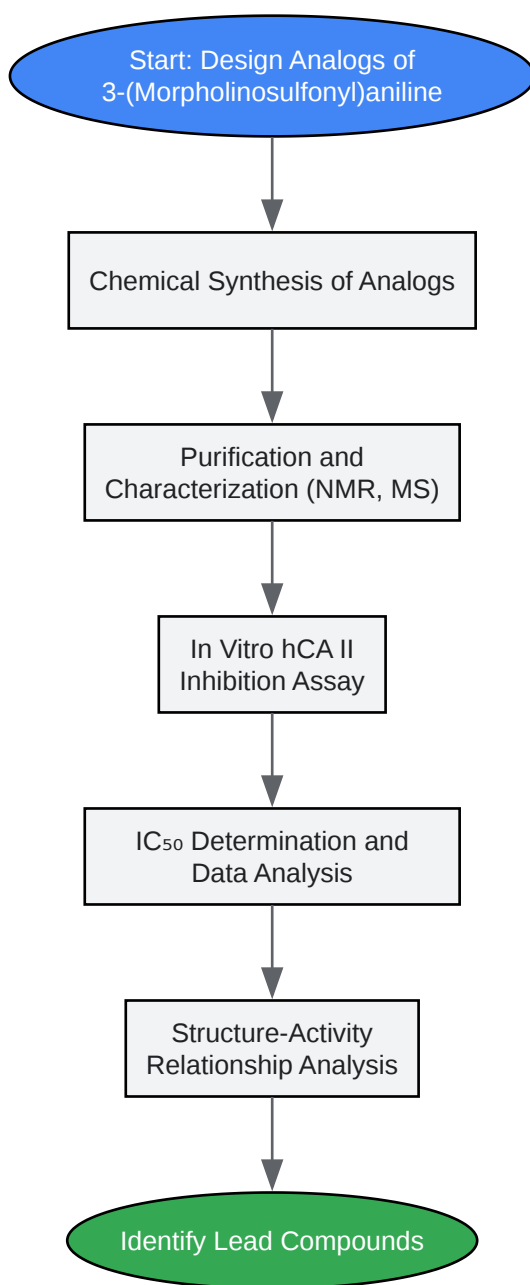
- The initial rate of the hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
- Data Analysis: The initial rates are plotted against the inhibitor concentration, and the IC_{50} value is determined by fitting the data to a dose-response curve.

Visualizations



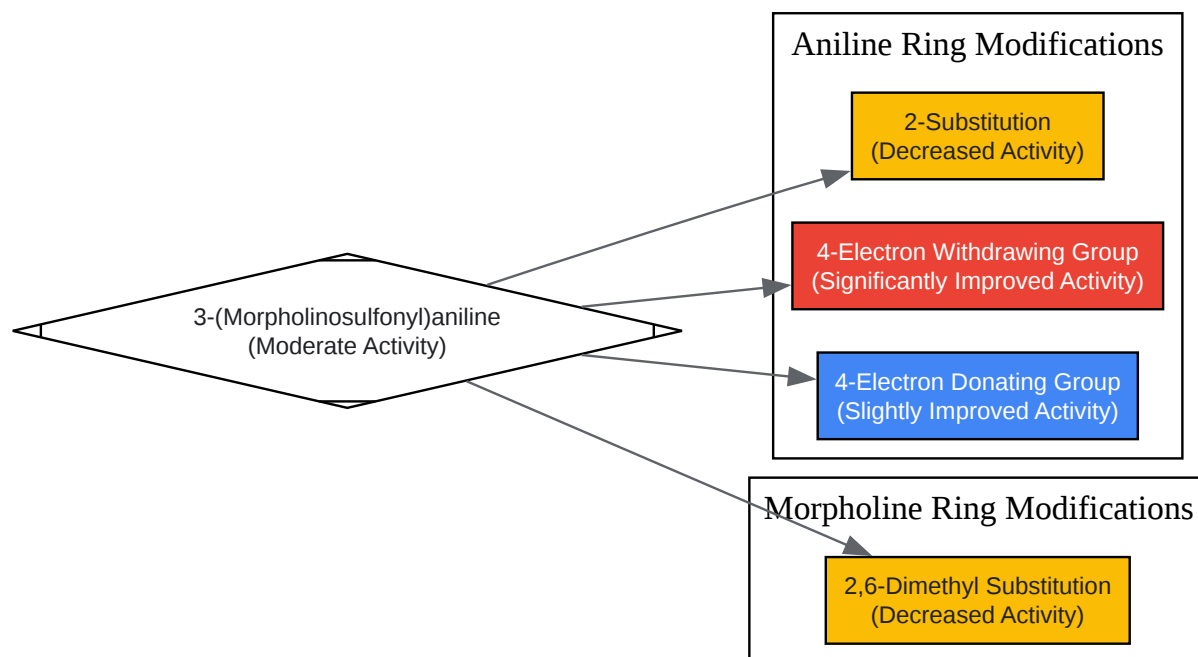
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Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation and its Inhibition.



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Caption: Workflow for SAR study of **3-(Morpholinosulfonyl)aniline** analogs.



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Caption: Logical relationships in the SAR of **3-(Morpholinosulfonyl)aniline** analogs.

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